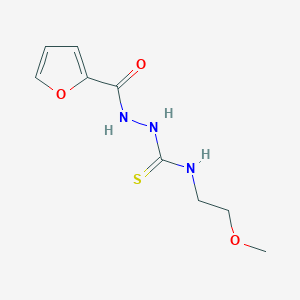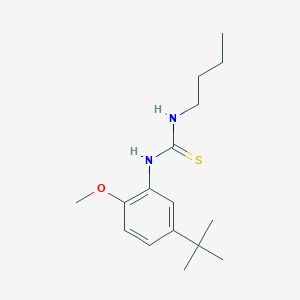![molecular formula C22H28N2O2 B4705096 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4705096.png)
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a subtype of the dopamine receptor that is primarily expressed in the prefrontal cortex, amygdala, and hypothalamus. The dopamine D4 receptor has been implicated in a variety of neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction.
Wirkmechanismus
The dopamine D4 receptor is a G protein-coupled receptor that modulates the activity of adenylate cyclase. When dopamine binds to the receptor, it activates a signaling cascade that leads to the production of cyclic AMP (cAMP). 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine blocks the binding of dopamine to the dopamine D4 receptor, thereby inhibiting the production of cAMP.
Biochemical and physiological effects:
Studies have shown that this compound can modulate a variety of biochemical and physiological processes that are mediated by the dopamine D4 receptor. For example, this compound has been shown to reduce locomotor activity in rats, suggesting that the dopamine D4 receptor plays a role in motor control. This compound has also been shown to reduce the reinforcing effects of cocaine in rats, suggesting that the dopamine D4 receptor plays a role in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The selectivity of 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine for the dopamine D4 receptor has made it a valuable tool for studying the role of this receptor in various neuropsychiatric disorders. However, the limitations of this compound include its relatively short half-life and poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine and the dopamine D4 receptor. One direction is to explore the role of the dopamine D4 receptor in the pathophysiology of neuropsychiatric disorders, such as schizophrenia and ADHD. Another direction is to develop more selective and potent antagonists of the dopamine D4 receptor, which could lead to the development of novel therapies for these disorders. Finally, research could focus on the development of new methods for administering this compound in vivo, such as prodrugs or sustained-release formulations.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine has been used extensively in scientific research to study the dopamine D4 receptor. Studies have shown that this compound is a potent and selective antagonist of the dopamine D4 receptor, with little or no affinity for other dopamine receptor subtypes. This selectivity has made this compound a valuable tool for studying the role of the dopamine D4 receptor in various neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-4-21(26-20-11-10-17(2)18(3)16-20)22(25)24-14-12-23(13-15-24)19-8-6-5-7-9-19/h5-11,16,21H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPYTKCJEXDRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4705013.png)
![1-allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705015.png)
![N-(4-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705020.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4705035.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-isopropyl-N~2~-phenylglycinamide](/img/structure/B4705049.png)
![methyl 3-chloro-6-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4705055.png)
![4-[(allylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4705063.png)

![4-bromo-2-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4705076.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4705080.png)
![5-bromo-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4705092.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4705094.png)
![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4705100.png)